4,4,5,5,5-Pentafluoropent-1-en-3-one
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Overview
Description
4,4,5,5,5-Pentafluoropent-1-en-3-one is a fluorinated organic compound with the molecular formula C5H3F5O It is characterized by the presence of five fluorine atoms attached to the carbon chain, making it a highly fluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoropent-1-en-3-one typically involves the fluorination of pent-1-en-3-one. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced fluorination techniques and equipment. The production facilities are designed to handle the highly reactive and corrosive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,5-Pentafluoropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less fluorinated or non-fluorinated analogs.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4,4,5,5,5-Pentafluoropent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropent-1-en-3-one involves its interaction with various molecular targets. The highly electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biochemical processes.
Comparison with Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: A related compound with similar fluorination but different functional groups.
1-Ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one: Another fluorinated compound with an ethoxy group.
Uniqueness: 4,4,5,5,5-Pentafluoropent-1-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This gives it distinct chemical properties and reactivity compared to other fluorinated compounds.
Properties
CAS No. |
65609-43-0 |
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Molecular Formula |
C5H3F5O |
Molecular Weight |
174.07 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropent-1-en-3-one |
InChI |
InChI=1S/C5H3F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H,1H2 |
InChI Key |
VFSYGAQCJXLIQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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